6-(trifluoromethyl)-1H-benzimidazol-2-amine CAS 10057-46-2 properties
6-(trifluoromethyl)-1H-benzimidazol-2-amine CAS 10057-46-2 properties
An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-benzimidazol-2-amine (CAS 10057-46-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1H-benzimidazol-2-amine, identified by CAS Number 10057-46-2, is a heterocyclic organic compound featuring a benzimidazole core. This scaffold is a fusion of benzene and imidazole and is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The structural similarity of the benzimidazole moiety to natural purines allows it to interact with various biopolymers, making it a cornerstone for drug design.
The addition of a trifluoromethyl (-CF3) group at the 6-position significantly influences the molecule's properties. The -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve membrane permeability and binding affinity to target proteins. Consequently, 6-(trifluoromethyl)-1H-benzimidazol-2-amine serves as a crucial building block and pharmaceutical intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, biological potential, and safety information.
Physicochemical and Computed Properties
The properties of 6-(trifluoromethyl)-1H-benzimidazol-2-amine are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 10057-46-2 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃N₃ | [1][5][3] |
| Molecular Weight | 201.15 g/mol | [3] |
| Exact Mass | 201.05138169 u | [1] |
| Appearance | White to off-white or light yellow solid/powder | [3][4][6] |
| Boiling Point | 353.3 ± 52.0 °C at 760 mmHg | [1][2][3][6] |
| Density | 1.537 ± 0.06 g/cm³ | [1][2][3][6] |
| pKa | 10.35 ± 0.10 (Predicted) | [6] |
| XLogP3 | 2.745 | [1] |
| Polar Surface Area (PSA) | 54.7 Ų | [1] |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [7] |
Synonyms: 2-Amino-5-(trifluoromethyl)benzimidazole, 5-(Trifluoromethyl)-1H-benzimidazol-2-ylamine, 6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine.[1][3][6]
Synthesis and Experimental Protocols
The primary method for synthesizing 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction. This involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.
Representative Experimental Protocol: Phillips Cyclocondensation
While a specific protocol for CAS 10057-46-2 is not detailed in the reviewed literature, the following is a representative procedure for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives based on published methods.[8][9]
-
Reaction Setup: A mixture of the appropriately substituted 1,2-phenylenediamine (1.0 eq.) and trifluoroacetic acid (1.2 eq.) is prepared in a round-bottom flask.
-
Solvent Addition: 4M Hydrochloric acid (HCl) is added to the flask to serve as the reaction medium.
-
Reflux: The mixture is heated to reflux and maintained at that temperature for approximately 4-6 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully neutralized by the dropwise addition of a concentrated ammonium hydroxide (NH₄OH) solution until a pH of ~7 is reached. This step is typically performed in an ice bath to manage the exothermic reaction.
-
Precipitation and Isolation: The neutralization step causes the product to precipitate out of the solution. The resulting solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the final 2-(trifluoromethyl)-1H-benzimidazole derivative.
Spectral Analysis
No experimental spectra for 6-(trifluoromethyl)-1H-benzimidazol-2-amine were found in the search. However, based on its structure and analysis of similar compounds, the following spectral characteristics can be predicted.[10][11][12]
| Spectral Data | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on the substitution on the benzene ring. - Amine Protons (NH₂): A broad singlet corresponding to the two amine protons. - Imidazole Proton (NH): A broad singlet, typically downfield (>10 ppm), corresponding to the imidazole N-H proton.[11] |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). - CF₃ Carbon: A quartet due to coupling with the three fluorine atoms. - C2 Carbon (C=N): Signal for the carbon atom at position 2 of the imidazole ring, typically in the δ 150-160 ppm range.[11] |
| ¹⁹F NMR | - A sharp singlet for the -CF₃ group, with a chemical shift characteristic of trifluoromethyl groups attached to an aromatic system (around δ -60 to -65 ppm relative to a standard like C₆F₆).[10] |
| FT-IR | - N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H vibrations of the amine and imidazole groups. - C=N Stretching: A sharp absorption band around 1620-1630 cm⁻¹ for the imidazole C=N bond. - C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.[11] |
Biological Activity and Applications in Drug Discovery
The 6-(trifluoromethyl)-1H-benzimidazol-2-amine scaffold is a subject of significant interest in drug discovery. Derivatives have been synthesized and evaluated for a wide range of therapeutic applications.
-
Antiprotozoal Activity: Numerous studies have shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives possess potent activity against various protozoan parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica.[8][13][14] Several analogues have demonstrated significantly greater potency than standard treatments like albendazole and metronidazole.[13][15]
-
Anthelmintic Activity: Derivatives have been tested in vitro and in vivo against the nematode Trichinella spiralis, showing efficacy against both the adult and muscle larvae stages of the parasite.[8][9]
-
Antimalarial Activity: Moderate antimalarial activity has been reported against W2 and D6 strains of Plasmodium falciparum.[13]
-
Anticancer Activity: Certain derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[8] The mechanism is thought to involve the inhibition of key kinases such as EGFR, HER2, CDK2, and mTOR.[8]
-
Antimicrobial Activity: The scaffold has been used to develop new compounds with potential antibacterial properties. Molecular docking studies suggest good binding affinities to the crystal structures of enzymes in E. coli and S. aureus.[16][17]
Postulated Mechanism of Action
The biological activity of benzimidazoles is often attributed to their structural resemblance to purine nucleosides. This allows them to act as competitive inhibitors of nucleic acid and protein synthesis in target organisms.[8][18]
Safety and Handling
The safety profile for 6-(trifluoromethyl)-1H-benzimidazol-2-amine indicates that it should be handled with care in a laboratory setting. There is some variation in the reported severity of its toxicity across different supplier safety data sheets.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | References |
| Acute Toxicity, Oral | GHS07 / GHS06 | Warning / Danger | H302: Harmful if swallowed or H301: Toxic if swallowed | [1][6][19][20] |
| Acute Toxicity, Dermal | GHS06 | Danger | H311: Toxic in contact with skin | [19][20] |
| Acute Toxicity, Inhalation | GHS06 | Danger | H331: Toxic if inhaled | [19][20] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [6][21] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [6][21] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation | [6][21] |
Handling and First Aid Measures
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective clothing, and safety glasses. Use only in a well-ventilated area or under a chemical fume hood.[20][21]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21]
-
After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[20]
-
After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[20][21]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[19][20]
Conclusion
6-(Trifluoromethyl)-1H-benzimidazol-2-amine is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its versatile synthesis and the significant biological activities demonstrated by its derivatives underscore its importance as a key scaffold in modern drug discovery. The presence of the trifluoromethyl group enhances its potential for developing metabolically stable and potent therapeutic agents. Researchers and drug development professionals can leverage this scaffold to explore new treatments for a wide array of diseases, from infectious diseases to cancer. Proper safety precautions are essential when handling this compound due to its potential toxicity.
References
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- 3. americanelements.com [americanelements.com]
- 4. 1H-Benzimidazol-2-amine,6-(trifluoromethyl)-, CasNo.10057-46-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-TRIFLUOROMETHYL-1H-BENZOIMIDAZOL-2-YLAMINE | 10057-46-2 [chemicalbook.com]
- 7. 10057-46-2|2-Amino-5-(trifluoromethyl)benzoimidazole|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 18. researchgate.net [researchgate.net]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
6-(Trifluoromethyl)-1H-benzimidazol-2-amine (Tautomer A)>];
T2 [label=<
5-(Trifluoromethyl)-1H-benzimidazol-2-amine (Tautomer B)>];
T3 [label=<
6-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-imine>];